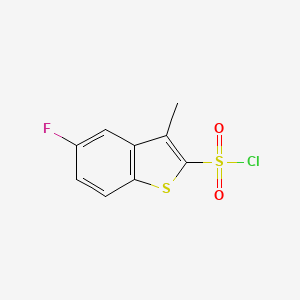

5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride

説明

The compound "5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride" is a chemically synthesized molecule that appears to be related to the class of five-membered heterocyclic compounds containing a sulfonyl group. This class of compounds has been studied for their potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related five-membered heterocyclic compounds has been demonstrated through a novel method involving the dilithiation of (isopropylsulfonyl)benzene followed by reaction with gem-dihalo compounds, esters, or acyl halides . This method provides a one-step synthesis route to obtain compounds such as 2,3-dihydro-1-benzothiophene 1,1-dioxides and related structures in good yields. Although the specific synthesis of "5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride" is not detailed, the described methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

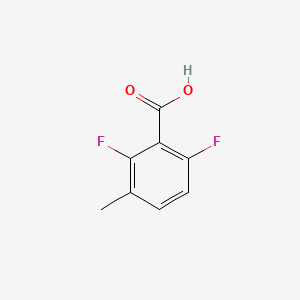

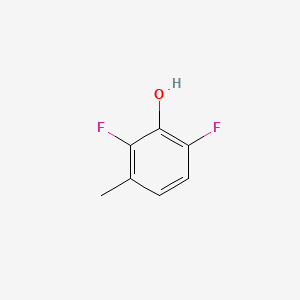

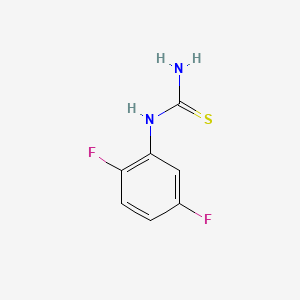

The molecular structure of "5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride" would likely feature a benzothiophene core with a sulfonyl chloride group at the 2-position and a fluorine atom at the 5-position. The presence of a methyl group at the 3-position would contribute to the molecule's steric and electronic properties, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

While the specific chemical reactions of "5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride" are not provided, related compounds have been shown to undergo various reactions. For instance, [fluoro(sulfonyloxy)iodo]benzene, a compound with a similar sulfonyl and fluorine substitution pattern, has been reacted with acyclic olefins to yield 1,2-disulfonates and with methyl methacrylate to form isomeric α-fluoro-β-sulfonyloxy products . These reactions suggest that the sulfonyl and fluorine groups can act as reactive sites for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride" would be influenced by its molecular structure. The presence of the sulfonyl chloride group would likely make the compound a good electrophile, susceptible to nucleophilic attack. The fluorine atom could affect the compound's acidity, lipophilicity, and metabolic stability, which are important parameters in drug design. The benzothiophene core may contribute to the compound's aromaticity and potential interactions with biological targets.

科学的研究の応用

Photoredox-Catalyzed Cascade Annulation

A study by Yan et al. (2018) explores the use of sulfonyl chlorides, including compounds similar to 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride, in photoredox-catalyzed cascade annulation. This process synthesizes benzothiophenes and benzoselenophenes, demonstrating the potential of sulfonyl chlorides in organic synthesis under ambient conditions (Yan et al., 2018).

Synthesis of Sulfonated Derivatives

Courtin (1982) reported on the synthesis of sulfonated derivatives of fluoroanilines, which can be linked to the chemical class of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride. This research highlights the broader chemical pathways and synthesis methods relevant to compounds like 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride (Courtin, 1982).

SuFEx Clickable Reagent

Leng and Qin (2018) developed a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, which relates to the functional group of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride. This compound serves as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material, used for the regioselective synthesis of sulfonylfluoro isoxazoles (Leng & Qin, 2018).

Synthesis and Quantitation of Genotoxic Impurity

Katta et al. (2017) synthesized and quantified a genotoxic impurity related to 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride in Escitalopram Oxalate. This research underscores the importance of controlling and understanding potential genotoxic impurities in pharmaceutical compounds (Katta et al., 2017).

Arylsulfonamide Derivatives with Antagonistic Activity

Kalinowska‐Tłuścik et al. (2018) conducted a study on arylsulfonamide derivatives, including a structure similar to 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride, for their antagonistic activity on serotonin receptors. This demonstrates the pharmaceutical application of similar compounds in treating conditions like dementia (Kalinowska‐Tłuścik et al., 2018).

Fluorescence Spectrometric Determination

Elokely et al. (2011) developed a spectrofluorometric method for quantitatively estimating drugs with functional groups similar to 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride. This research highlights the analytical applications in determining drug concentrations and understanding their properties (Elokely et al., 2011).

Biodegradation of Benzothiophene Sulfones

Bressler et al. (1999) investigated the biodegradation of benzothiophene sulfones by a filamentous bacterium. This research may provide insights into the environmental and ecological impact of compounds similar to 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride (Bressler et al., 1999).

特性

IUPAC Name |

5-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2S2/c1-5-7-4-6(11)2-3-8(7)14-9(5)15(10,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXXCKVUFYURAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379112 | |

| Record name | 5-Fluoro-3-methylbenzo[b]thiophene-2-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride | |

CAS RN |

404964-34-7 | |

| Record name | 5-Fluoro-3-methylbenzo[b]thiophene-2-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B1304735.png)